molecular formula C13H13ClN2 B12997763 N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

Cat. No.: B12997763
M. Wt: 232.71 g/mol
InChI Key: RNAIZPHMIXDXKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-4-methylpyridin-2-amine
  • N-(2-Bromobenzyl)-4-methylpyridin-2-amine
  • N-(2-Iodobenzyl)-4-methylpyridin-2-amine

Uniqueness

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form specific interactions with molecular targets, distinguishing it from its fluorine, bromine, and iodine analogs.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16)

InChI Key

RNAIZPHMIXDXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl

Origin of Product

United States

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